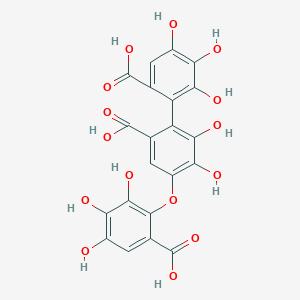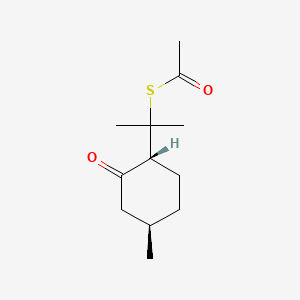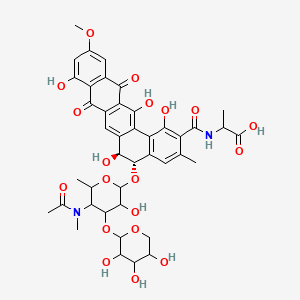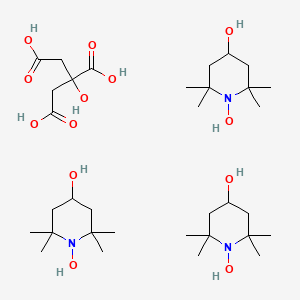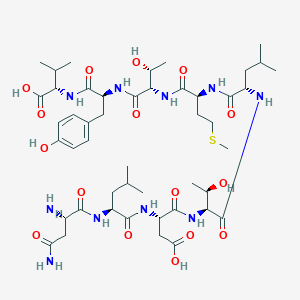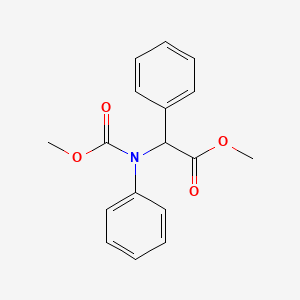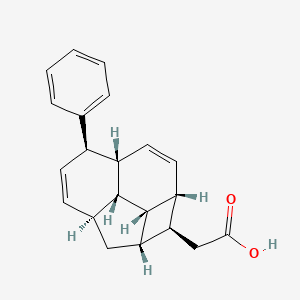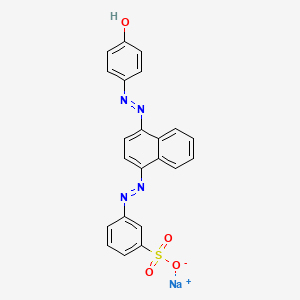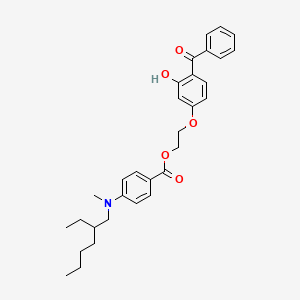
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate is a complex organic compound with the molecular formula C31H37NO5 and a molecular weight of 503.6292 g/mol . This compound is known for its unique structure, which combines benzophenone and benzoate moieties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate can be achieved through several methods:
Etherification Reaction: This involves the base-catalyzed etherification of hydroxybenzophenone with ethylene oxide.
Reaction with Vinyl Bromide: Another method involves the reaction of hydroxybenzophenone with vinyl bromide and phenylacetone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro and halogenated derivatives of the original compound.
科学的研究の応用
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a UV absorber in polymer chemistry.
Biology: Investigated for its potential as a photoprotective agent due to its UV-absorbing properties.
Medicine: Explored for its potential use in dermatological formulations to protect skin from UV radiation.
Industry: Utilized in the production of sunscreens and other cosmetic products to enhance UV protection.
作用機序
The compound exerts its effects primarily through its ability to absorb UV radiation. The benzophenone moiety absorbs UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the excitation of electrons, which then dissipate energy as heat, thereby protecting the underlying material or skin from UV damage .
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens.
2-Hydroxy-4-(octyloxy)benzophenone: Another UV absorber used in polymer chemistry.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used in similar applications due to its UV-absorbing properties.
Uniqueness
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate is unique due to its combination of benzophenone and benzoate moieties, which enhances its UV-absorbing capabilities and makes it suitable for a broader range of applications compared to its similar compounds .
特性
CAS番号 |
119103-91-2 |
|---|---|
分子式 |
C31H37NO5 |
分子量 |
503.6 g/mol |
IUPAC名 |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl 4-[2-ethylhexyl(methyl)amino]benzoate |
InChI |
InChI=1S/C31H37NO5/c1-4-6-10-23(5-2)22-32(3)26-15-13-25(14-16-26)31(35)37-20-19-36-27-17-18-28(29(33)21-27)30(34)24-11-8-7-9-12-24/h7-9,11-18,21,23,33H,4-6,10,19-20,22H2,1-3H3 |
InChIキー |
RPVFYOVVBJJZBW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN(C)C1=CC=C(C=C1)C(=O)OCCOC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




